N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide
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Overview
Description
N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a 4-chlorophenyl group and a propylsulfanyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide typically involves the reaction of 4-chloroaniline with 6-(propylsulfanyl)nicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require heating to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)nicotinamide: Lacks the propylsulfanyl group.
6-(propylsulfanyl)nicotinamide: Lacks the 4-chlorophenyl group.
N-(4-bromophenyl)-6-(propylsulfanyl)nicotinamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide is unique due to the combined presence of the 4-chlorophenyl and propylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-propylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-2-9-20-14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQUSVXKMNXSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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